molecular formula C13H14O4 B15056065 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid

Cat. No.: B15056065
M. Wt: 234.25 g/mol
InChI Key: HBXOGNYLMDRUDL-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is known for its unique molecular structure, which includes an isopropoxy group, a methyl group, and a benzofuran ring. It is used in various scientific research and industrial applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-methylbenzofuran-2-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid: shares similarities with other benzofuran derivatives, such as 5-methylbenzofuran-2-carboxylic acid and 3-isopropoxybenzofuran-2-carboxylic acid.

    5-Methylbenzofuran-2-carboxylic acid: Lacks the isopropoxy group, which may result in different reactivity and applications.

    3-Isopropoxybenzofuran-2-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and uses.

Uniqueness

The presence of both the isopropoxy and methyl groups in this compound makes it unique among benzofuran derivatives

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

5-methyl-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-7(2)16-11-9-6-8(3)4-5-10(9)17-12(11)13(14)15/h4-7H,1-3H3,(H,14,15)

InChI Key

HBXOGNYLMDRUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2OC(C)C)C(=O)O

Origin of Product

United States

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